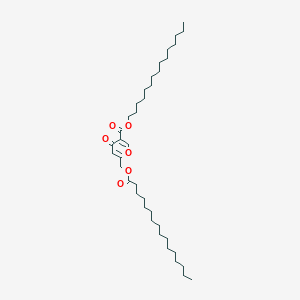

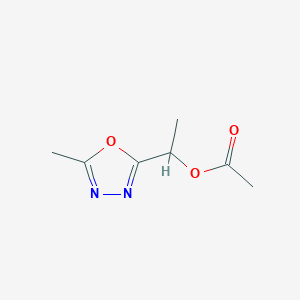

![molecular formula C7H7BrClN3 B1470962 5-Brom-3-methyl[1,2,4]triazolo[4,3-a]pyridin-hydrochlorid CAS No. 1984136-38-0](/img/structure/B1470962.png)

5-Brom-3-methyl[1,2,4]triazolo[4,3-a]pyridin-hydrochlorid

Übersicht

Beschreibung

5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is a chemical compound that belongs to the class of triazolopyridines It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position on the triazolo[4,3-a]pyridine ring system

Wissenschaftliche Forschungsanwendungen

Antibakterielle und Antimykotische Anwendungen

Verbindungen innerhalb dieser Klasse wurden für ihre antibakteriellen und antimykotischen Eigenschaften festgestellt. Sie könnten möglicherweise zur Entwicklung neuer Behandlungen für bakterielle und Pilzinfektionen eingesetzt werden .

Antidiabetische Eigenschaften

Derivate von Triazolopyridin wurden als wichtige Pharmakophore in Medikamenten wie Sitagliptinphosphat identifiziert, das zur Behandlung von Typ-II-Diabetes mellitus eingesetzt wird .

Entzündungshemmende und Analgetische Anwendungen

Triazol-Derivate sind häufig in Medikamenten mit entzündungshemmenden und analgetischen Wirkungen zu finden. Dies deutet auf mögliche Anwendungen in der Schmerztherapie und Entzündungsbekämpfung hin .

Krebsforschung

Der Triazol-Kern ist eine häufige Strukturkomponente in vielen Krebsmedikamenten. Die Forschung an neuen Krebsbehandlungen könnte ein bedeutendes Anwendungsgebiet sein .

Entwicklung von Energetischen Materialien

Es wurden Studien zu Triazolopyridin-basierten Materialien durchgeführt, um deren potenziellen Einsatz bei der Entwicklung von Energetischen Materialien der nächsten Generation zu untersuchen .

Synthese von Stickstoffhaltigen Heterocyclen

Triazolopyridine können als Vorläufer für die Synthese verschiedener stickstoffhaltiger Heterocyclen dienen, die in der pharmazeutischen Chemie von Bedeutung sind .

Wirkmechanismus

Mode of Action

Similar compounds have been shown to interact with their targets through a variety of mechanisms, often involving the inhibition of enzymatic activity . This can result in changes to cellular signaling pathways, leading to alterations in cell function .

Biochemical Pathways

For instance, 1,2,4-triazolo[1,5-a]pyridine derivatives have been found to inhibit Janus kinases, which are involved in numerous signaling pathways, including those related to immune response and cell growth .

Result of Action

Similar compounds have been shown to have a variety of effects, often related to the inhibition of target enzymes and subsequent alterations in cellular signaling pathways .

Biochemische Analyse

Biochemical Properties

5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been found to interact with enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are crucial in the signaling pathways of various cytokines and growth factors . The interaction between 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride and these enzymes involves binding to the active site, thereby inhibiting their activity and modulating downstream signaling pathways.

Cellular Effects

The effects of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cell lines such as HeLa, A549, MCF-7, and HCT116 . The inhibition of JAK1 and JAK2 by 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride leads to reduced phosphorylation of downstream targets, affecting cell cycle progression and inducing apoptosis.

Molecular Mechanism

At the molecular level, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation of tyrosine residues on these kinases . This inhibition disrupts the activation of downstream signaling molecules such as STAT proteins, which are involved in gene expression regulation. Additionally, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride may influence other signaling pathways, contributing to its broad-spectrum biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that continuous exposure to 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride can lead to sustained inhibition of target enzymes and prolonged effects on cellular function.

Dosage Effects in Animal Models

The effects of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain biological activity or be further processed for excretion. The interaction of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride with metabolic enzymes can influence its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight. It tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications and targeting signals may further influence its localization to specific subcellular compartments, enhancing its efficacy in modulating cellular functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of microwave-mediated, catalyst-free synthesis. For instance, a reaction involving 1 (1.0 equiv.) and 2 (2.0 equiv.) in dry toluene (1.5 mL) under microwave conditions at 140°C has been established . This method is eco-friendly and does not require the use of catalysts or additives.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up for industrial applications, ensuring efficient and eco-friendly production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride can undergo various types of chemical reactions, including:

- **Oxidation and Reduction

Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups under appropriate conditions.

Eigenschaften

IUPAC Name |

5-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3.ClH/c1-5-9-10-7-4-2-3-6(8)11(5)7;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXSFCQCBYUHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

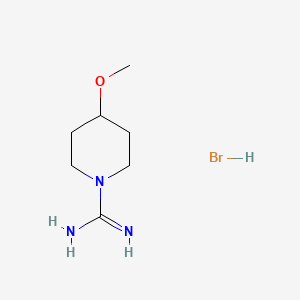

![1-[2-Methoxy-2-(4-methylphenyl)ethyl]piperazine](/img/structure/B1470881.png)

![Methyl 3-[(pyrrolidin-2-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1470888.png)

![2-Phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3,4-oxadiazole hydrochloride](/img/structure/B1470889.png)

![1-phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1470890.png)

![2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID](/img/structure/B1470895.png)

![[1-(Pyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1470899.png)

![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1470902.png)